An In-depth Technical Guide to Oxypurinol-13C,15N2-1 for Advanced Bioanalytical Applications
An In-depth Technical Guide to Oxypurinol-13C,15N2-1 for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oxypurinol-13C,15N2-1, a stable isotope-labeled internal standard essential for the accurate quantification of oxypurinol in complex biological matrices. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role within the broader context of purine metabolism.
Core Concepts and Physicochemical Properties
Oxypurinol-13C,15N2-1 is a high-purity, stable isotope-labeled analog of oxypurinol, the primary active metabolite of the xanthine oxidase inhibitor allopurinol.[1][2][3] Allopurinol is a cornerstone medication for the management of hyperuricemia and gout.[3][4][5] The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the oxypurinol structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[3][6][7]
The use of a stable isotope-labeled internal standard like Oxypurinol-13C,15N2-1 is the gold standard in quantitative bioanalysis.[2] It offers significant advantages over deuterated standards by ensuring identical chromatographic retention times and chemical stability, thereby minimizing the risk of isotopic exchange and providing more accurate and precise results.[2]
Quantitative Data Summary
The key physicochemical and product-specific data for Oxypurinol-13C,15N2-1 are summarized in the tables below.
| Identifier | Value | Source |
| Chemical Name | Oxypurinol-13C,15N2-1 | MedchemExpress |
| CAS Number | 1217036-71-9 | [4][6] |
| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ | [4][6] |
| Molecular Weight | 155.09 g/mol | [4][6] |
| Property | Value | Source |
| Appearance | White to Pale Beige Solid | [6] |
| Purity (by HPLC) | ≥95% | [6] |
| Isotopic Purity | ≥95% atom ¹³C; ≥95% atom ¹⁵N | [6] |
| Melting Point | >300°C | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Storage | Store at -20°C | [6] |
Pharmacokinetic Parameters of Allopurinol and Oxypurinol (Unlabeled)
The following table presents the pharmacokinetic parameters of the unlabeled parent drug, allopurinol, and its active metabolite, oxypurinol, in subjects with normal renal function. This data provides essential context for studies involving their quantification.
| Parameter | Allopurinol | Oxypurinol | Source |
| Elimination Half-Life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [1][8][9] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [1][8][9] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [1][8][9] |
| Oral Bioavailability | 79 ± 20% | - | [1][8][9] |
| Renal Clearance (CLR) relative to Creatinine Clearance | - | 0.19 ± 0.06 | [1][8][9] |
Mechanism of Action: Inhibition of Xanthine Oxidase
Oxypurinol exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase.[3][5][6] This enzyme is a critical component of the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][10] By inhibiting xanthine oxidase, oxypurinol reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[10]
Purine Catabolism and Xanthine Oxidase Inhibition by Oxypurinol.
Experimental Protocols
Oxypurinol-13C,15N2-1 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of allopurinol and oxypurinol in biological samples, most commonly human plasma.
Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS
This protocol is a representative method suitable for pharmacokinetic and bioequivalence studies.
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined concentration of Oxypurinol-13C,15N2-1 as the internal standard.[6][10]
-
Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.[2][6][10]
-
Vortex the mixture for 1 minute to ensure complete mixing.[2]
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
3.1.2. Chromatographic Conditions
-
Column: A reversed-phase column such as a Hypersil Gold (150 mm × 4.6 mm, 5 µm) is suitable.[10]
-
Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (98:2, v/v) can be used for separation.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.[10]
-
Monitoring: Use multiple reaction monitoring (MRM) to detect the precursor and product ions for both oxypurinol and the internal standard, Oxypurinol-13C,15N2-1. While specific transitions for the labeled standard should be optimized empirically, the following are representative transitions for the unlabeled analytes:[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Allopurinol | 137.0 | 109.9 |
| Oxypurinol | 153.1 | 136.0 |
The precursor ion for Oxypurinol-13C,15N2-1 will be shifted by approximately +3 Da due to the isotopic labeling.
Bioanalytical Workflow for Oxypurinol Quantification.
Proposed Synthesis of Oxypurinol-13C,15N2-1
The synthesis of Oxypurinol-13C,15N2-1 can be achieved through the synthesis of its isotopically labeled precursor, Allopurinol-13C,15N2, followed by oxidation.[11] A plausible synthetic route involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.[11]
Proposed Synthetic Pathway for Oxypurinol-¹³C,¹⁵N₂.
Conclusion
Oxypurinol-13C,15N2-1 is an indispensable tool for researchers and drug development professionals engaged in the study of allopurinol and its metabolic fate. Its high isotopic purity and chemical stability make it a superior internal standard for LC-MS/MS-based quantification, ensuring the generation of reliable and accurate data in pharmacokinetic, toxicokinetic, and clinical studies. The detailed methodologies and conceptual frameworks provided in this guide are intended to support the effective implementation of Oxypurinol-13C,15N2-1 in a research setting.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
